(2S)-1-(Phenylsulfanyl)but-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(Phenylsulfanyl)but-3-en-2-ol is an organic compound characterized by the presence of a phenylsulfanyl group attached to a butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(Phenylsulfanyl)but-3-en-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S)-but-3-en-2-ol and phenylsulfanyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: (2S)-1-(Phenylsulfanyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-1-(Phenylsulfanyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-1-(Phenylsulfanyl)but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in cellular processes.
Comparison with Similar Compounds
(2S)-1-(Phenylsulfanyl)but-3-en-2-one: Similar structure but with a ketone group instead of an alcohol group.
(2S)-1-(Phenylsulfanyl)but-3-en-2-amine: Similar structure but with an amine group instead of an alcohol group.
Uniqueness: (2S)-1-(Phenylsulfanyl)but-3-en-2-ol is unique due to its specific combination of a phenylsulfanyl group and a butenol backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
783322-43-0 |
---|---|
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
(2S)-1-phenylsulfanylbut-3-en-2-ol |
InChI |
InChI=1S/C10H12OS/c1-2-9(11)8-12-10-6-4-3-5-7-10/h2-7,9,11H,1,8H2/t9-/m0/s1 |
InChI Key |
VNCVKBPQHJPKEY-VIFPVBQESA-N |
Isomeric SMILES |
C=C[C@@H](CSC1=CC=CC=C1)O |
Canonical SMILES |
C=CC(CSC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.